N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound characterized by its unique structural features, including a phthalazinone core and various functional groups. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.
The compound's molecular formula is with a molecular weight of approximately 396.46 g/mol. It is cataloged under the CAS number 1421491-07-7, and its synthesis and characterization have been documented in various chemical databases and publications.
This compound falls under the category of organic compounds, specifically those containing heterocyclic rings, amides, and thioethers. Its classification is significant for understanding its potential applications in pharmacology and synthetic chemistry.
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step reactions:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide includes:
The compound's structural data can be represented by its SMILES notation: CC(=O)N(Cc1nn(C2CCCC2)c(=O)c2ccccc12)Cc1ccccc1S
, indicating the arrangement of atoms and functional groups within the molecule.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for modifying the compound for specific applications in drug development or synthetic chemistry.
The mechanism of action for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide likely involves:
Research indicates that compounds with similar structures exhibit significant interactions with biomolecules, suggesting that this compound might also possess notable biological activity .
Key physical properties include:
Relevant chemical properties include:
These properties are essential for understanding how the compound behaves in different environments.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide has potential applications in:
Further research is warranted to explore these applications fully and confirm the biological activities suggested by its structure .
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: